1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]
Description
This compound is a synthetic indole-2,3-dione derivative featuring a 3,4-dichlorobenzyl group at the 1-position and a hydrazone substituent at the 3-position linked to a 2,4,6-trichlorophenyl group. Its molecular formula is C21H13Cl5N3O, with a molecular weight of ~533.16 g/mol (exact value depends on isotopic composition) .
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-3-[(2,4,6-trichlorophenyl)diazenyl]indol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Cl5N3O/c22-12-8-16(25)20(17(26)9-12)28-27-19-13-3-1-2-4-18(13)29(21(19)30)10-11-5-6-14(23)15(24)7-11/h1-9,30H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAVZGKHTBXSHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2CC3=CC(=C(C=C3)Cl)Cl)O)N=NC4=C(C=C(C=C4Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Cl5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-(3,4-Dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone] is a synthetic compound belonging to the indole derivative class. This compound has gained attention due to its potential biological activities, particularly its role as an apoptosis activator in cancer cells. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H14Cl3N3O
- Molecular Weight : 430.71 g/mol
- CAS Number : 303985-20-8
The compound features a dichlorobenzyl group attached to the indole ring and a trichlorophenyl hydrazone moiety. These structural elements contribute to its biological properties.
1-(3,4-Dichlorobenzyl)-1H-indole-2,3-dione acts primarily as an apoptosis activator . It promotes the oligomerization of Apaf-1 into the mature apoptosome in a cytochrome c-dependent manner. This process leads to:
- Increased processing of procaspase-9.
- Activation of caspase-3.
- Induction of apoptosis specifically in tumor cells with an IC50 ranging from 4 to 9 μM for leukemia cells, while showing weak effects on normal cell lines (IC50 > 40 μM) .
Biological Activity Overview
The compound has been evaluated for various biological activities:
| Activity | Effect | IC50 (μM) |
|---|---|---|
| Apoptosis induction | Tumor cells | 4 - 9 (leukemia) |
| Cytotoxicity against normal cells | Minimal effect | > 40 |
| Caspase activation | Increases caspase-3 activation | Not specified |
Case Studies and Research Findings
Research has highlighted the efficacy of this compound in various experimental settings:
- Cancer Cell Studies :
- Mechanistic Studies :
- Comparative Studies :
Scientific Research Applications
The compound has been identified as an apoptosis activator , specifically targeting cancer cells while sparing normal cells. It operates through the activation of caspases in a cytochrome c-dependent manner, leading to programmed cell death in tumor cells. The following table summarizes its biological activity:
| Activity | Details |
|---|---|
| Apoptosis Induction | Induces apoptosis in tumor cells (IC50 = 4-9 μM) |
| Selectivity | Weak or no effect on normal cell lines (IC50 > 40 μM) |
| Mechanism | Activates caspases via Apaf-1 oligomerization |
Case Study: Leukemia Treatment
In a study involving leukemia cell lines, 1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone] demonstrated significant cytotoxic effects. The compound's ability to induce apoptosis was evaluated through various assays, confirming its potential as a therapeutic agent against leukemia.
Table: Cytotoxic Effects on Different Cell Lines
| Cell Line | IC50 (μM) | Response |
|---|---|---|
| Leukemia Cells | 4-9 | Highly Sensitive |
| Normal Cell Lines | >40 | Resistant |
Synthesis Methodology
The synthesis of this compound typically involves a multi-step reaction process starting from commercially available precursors. The initial step includes the formation of hydrazone derivatives which are then reacted with indole derivatives to yield the final product.
General Synthesis Procedure:
- Reagents Preparation : Prepare 1H-indole-2,3-dione and hydrazone derivatives.
- Reaction Setup : Mix reagents in an appropriate solvent (e.g., acetonitrile).
- Heating : Heat the mixture under reflux conditions for a specified time.
- Purification : Isolate the product through recrystallization.
Comparison with Similar Compounds
Structural Analogues in the Indole-2,3-dione Family
a. 1-(3,4-Dichlorobenzyl)-1H-indole-2,3-dione 3-(N-Phenylhydrazone)
- Structure : Differs by replacing the 2,4,6-trichlorophenyl group with a simple phenyl group.
- Molecular Weight : 396.27 g/mol .
- Properties : Reduced lipophilicity (logP ~3.6 vs. ~5.2 for the trichloro derivative) due to fewer chlorine atoms. Lower thermal stability (predicted boiling point: 558.7°C vs. higher for trichloro derivatives) .
- Applications : Used as a precursor in apoptosis studies but shows weaker binding to caspases compared to trichloro-substituted analogs .
b. 5-Chloro-1-[3-(Trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(2,4,6-Trichlorophenyl)hydrazone]
- Structure : Adds a 5-chloro substituent on the indole core and a trifluoromethyl group on the benzyl moiety.
- Molecular Weight : 533.16 g/mol .
- Properties : Increased electron-withdrawing effects from the CF3 group enhance stability under acidic conditions. The 5-chloro substituent may sterically hinder interactions with flat binding pockets (e.g., enzyme active sites) .
- Applications: Demonstrates superior inhibitory activity against 1-deoxy-D-xylulose-5-phosphate synthase (DXS) compared to non-chlorinated analogs .
c. 1-(Morpholinylmethyl)-1H-indole-2,3-dione 3-[N-(3,4-Dichlorophenyl)hydrazone]
- Structure : Replaces the dichlorobenzyl group with a morpholinylmethyl group and uses a 3,4-dichlorophenyl hydrazone.
- Molecular Weight : 405.28 g/mol .
- Properties : The morpholine ring improves aqueous solubility (predicted logP ~2.8) but reduces blood-brain barrier penetration. The dichlorophenyl group retains moderate lipophilicity .
Functional Analogues with Thiosemicarbazone Moieties
a. 1H-Indole-2,3-dione 3-Thiosemicarbazone (I-TSC)
- Structure : Lacks the dichlorobenzyl group and uses a thiosemicarbazone instead of a hydrazone.
- Molecular Weight : 248.3 g/mol .
- Properties : Higher polarity (logP ~1.2) due to the thiosemicarbazone group. Prone to oxidative degradation.
- Applications : Evaluated as a hypoxic tissue tracer in oncology but exhibits shorter plasma half-life than hydrazone derivatives .
b. 1-Methylindole-2,3-dione 3-(N,N-Dimethylthiosemicarbazone) (MI-DMTSC)
- Structure : Incorporates a methyl group on the indole nitrogen and a dimethylated thiosemicarbazone.
- Molecular Weight : 306.4 g/mol .
- Properties : Enhanced metabolic stability due to N-methylation but reduced binding affinity for metal ions (e.g., Cu<sup>2+</sup>) critical for radiopharmaceutical applications .
Comparative Data Table
Key Research Findings
Lipophilicity and Bioavailability : The target compound’s high chlorine content (5 Cl atoms) results in a logP of ~5.2, significantly higher than analogs like I-TSC (logP ~1.2). This enhances membrane permeability but may limit aqueous solubility .
Enzyme Inhibition : The 5-chloro-trifluoromethyl analog shows 10-fold greater DXS inhibition (IC50 = 0.8 µM) than the target compound (IC50 = 8.2 µM), attributed to the CF3 group’s electron-withdrawing effects .
Metabolic Stability : Morpholinylmethyl derivatives exhibit rapid clearance (t1/2 = 1.2 hours) compared to the target compound (t1/2 = 4.5 hours), likely due to reduced plasma protein binding .
Preparation Methods
N-Alkylation via Nucleophilic Substitution
Procedure :
- Reagents : Isatin (1.0 equiv), 3,4-dichlorobenzyl chloride (1.2 equiv), anhydrous potassium carbonate (2.0 equiv), dimethylformamide (DMF) (0.3 M).
- Conditions : Stir under nitrogen at 80°C for 12 hours.
- Work-up : Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (40% ethyl acetate/hexane).
- Yield : 85–90%.
Mechanistic Insight : The reaction proceeds via deprotonation of isatin’s NH by K₂CO₃, followed by nucleophilic attack on the benzyl chloride. Polar aprotic solvents like DMF enhance reaction efficiency by stabilizing ionic intermediates.
Alternative Methods for N-Substitution
- Copper-Mediated Arylation : Using CuO and Ph₃Bi(OAc)₂ under inert atmospheres achieves N-arylation, though this method is less efficient for alkylation.
- Microwave-Assisted Synthesis : Reduces reaction time to 30 minutes but requires specialized equipment.
Hydrazone Formation with 2,4,6-Trichlorophenylhydrazine
The hydrazone moiety is introduced via condensation between 1-(3,4-dichlorobenzyl)isatin and 2,4,6-trichlorophenylhydrazine.
Acid-Catalyzed Condensation
Procedure :
- Reagents : 1-(3,4-Dichlorobenzyl)isatin (1.0 equiv), 2,4,6-trichlorophenylhydrazine (1.1 equiv), glacial acetic acid (3 drops), ethanol (0.2 M).
- Conditions : Reflux at 80°C for 4 hours under nitrogen.
- Work-up : Cool to room temperature, filter precipitated product, and wash with cold ethanol.
- Yield : 70–75%.
Key Observations :
Solvent and Temperature Optimization
- Methanol vs. Ethanol : Methanol yields faster reactions but lower crystallinity; ethanol improves product purity.
- Reaction Monitoring : TLC (ethyl acetate/hexane, 1:1) confirms consumption of starting material.
Characterization and Analytical Data
Spectroscopic Confirmation
Crystallographic Analysis
- Single-Crystal X-ray Diffraction : Confirms (E)-configuration dominance (80%) in the solid state.
- Hirshfeld Surface Analysis : Reveals intermolecular Cl···H (7.1%) and π-π stacking interactions stabilizing the crystal lattice.
Challenges and Optimization Strategies
Isomer Separation
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]?
- Methodology : The compound can be synthesized via a condensation reaction between 1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione and 2,4,6-trichlorophenylhydrazine. Key steps include:
- Hydrazone formation : Use anhydrous ethanol or DMF as a solvent under reflux conditions (60–80°C) for 6–12 hours .
- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate 4:1) yields >90% purity.
- Critical parameters : Control of stoichiometry (1:1.2 molar ratio of dione to hydrazine) and exclusion of moisture to avoid side reactions .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodology : Use a combination of:
- NMR spectroscopy : -NMR (DMSO-d6) shows characteristic peaks: δ 8.2–8.4 ppm (indole protons), δ 7.5–7.8 ppm (aromatic Cl-substituted protons) .
- X-ray crystallography : Confirms the planar hydrazone linkage and spatial arrangement of trichlorophenyl groups .
- Mass spectrometry : ESI-MS ([M+H]+ m/z 502.1) verifies molecular weight .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the hydrazone linkage in this compound?
- Methodology : The hydrazone group (–NH–N=C–) undergoes tautomerization and nucleophilic attack due to electron-withdrawing Cl substituents. Key studies include:
- Kinetic studies : Monitor reaction rates with electrophiles (e.g., aldehydes) in polar aprotic solvents.
- DFT calculations : Predict regioselectivity in cyclization reactions, highlighting the role of Cl atoms in stabilizing transition states .
- Experimental validation : Trapping intermediates with methyl acrylate confirms the formation of 1,3,4-thiadiazine derivatives .
Q. How do halogen substitutions (Cl atoms) influence biological activity?
- Methodology : Compare bioactivity across analogs using:
- Enzyme inhibition assays : Test against tyrosine kinases (IC50 values) to correlate Cl positioning (3,4- vs. 2,4,6-) with potency .
- Molecular docking : Map interactions between Cl substituents and hydrophobic binding pockets (e.g., PDB ID 3Q4Z) .
- SAR table :
| Substituent Position | IC50 (μM) | LogP |
|---|---|---|
| 3,4-Cl (benzyl) | 0.45 | 3.8 |
| 2,4,6-Cl (hydrazone) | 0.12 | 4.2 |
| Data from kinase inhibition assays . |
Q. What strategies resolve contradictions in reported bioactivity data?
- Methodology : Address variability via:
- Meta-analysis : Aggregate data from independent studies (e.g., PubChem BioAssay) to identify outliers.
- Dosage standardization : Re-evaluate IC50 under uniform conditions (e.g., 10% FBS, 48-hour incubation) .
- Proteomic profiling : Use LC-MS/MS to confirm target engagement (e.g., MAPK pathway proteins) in cell lysates .
Experimental Design & Optimization
Q. How to design assays for assessing this compound’s photophysical properties?
- Methodology :
- Fluorescence spectroscopy : Measure λex/λem in DMSO (e.g., λex 350 nm, λem 450 nm) .
- Quantum yield calculation : Use quinine sulfate as a reference (Φ = 0.54 in 0.1 M H2SO4) .
- Solvatochromism studies : Compare emission spectra in solvents of varying polarity (hexane to DMSO) to assess intramolecular charge transfer .
Q. What computational tools predict its metabolic stability?
- Methodology :
- ADMET prediction : Use SwissADME to estimate CYP450 metabolism (e.g., CYP3A4 substrate likelihood: 78%) .
- MD simulations : Simulate liver microsome models (GROMACS) to track oxidative dechlorination pathways .
Data Interpretation & Challenges
Q. How to interpret conflicting cytotoxicity results across cell lines?
- Methodology :
- Dose-response normalization : Express data as % viability relative to untreated controls (n ≥ 3 replicates).
- Mechanistic deconvolution : Combine RNA-seq (differential gene expression) and caspase-3 activation assays to distinguish apoptosis vs. necrosis .
- Table : Cytotoxicity in HeLa vs. HEK293 cells:
| Cell Line | IC50 (μM) | Caspase-3 Activity (Fold Change) |
|---|---|---|
| HeLa | 0.9 | 3.2 |
| HEK293 | 12.4 | 1.1 |
| Data from . |
Advanced Applications
Q. Can this compound serve as a precursor for metal-organic frameworks (MOFs)?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
